molecular formula C40H80O2 B12724426 Tetracosyl hexadecanoate CAS No. 42232-35-9

Tetracosyl hexadecanoate

Cat. No.: B12724426
CAS No.: 42232-35-9
M. Wt: 593.1 g/mol
InChI Key: KKTAIMZGSAQXRE-UHFFFAOYSA-N
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Description

Tetracosyl hexadecanoate, classified as a wax monoester (WE 40:0) with the species shorthand WE 40:0 , is a high molecular weight lipid of significant interest in biochemical and materials science research. This long-chain ester is formed from hexadecanoic acid (palmitic acid) and tetracosanol (a C24 alcohol) . Its primary research value lies in its role as a model compound in the study of plant and biological waxes. As a representative wax ester, it is used to understand the composition and properties of lipophilic compounds found in agricultural feedstocks like rice straw, which are relevant for their valorization in biorefining . Furthermore, structurally similar hexadecanoate esters have been utilized in advanced materials science, serving as molecular precursors for creating self-assembled monolayers and in the patterned growth of Metal-Organic Frameworks (MOFs), demonstrating its utility in nanotechnology and surface science . Researchers also employ this compound in lipidomics as a critical reference standard for the accurate identification and quantification of wax esters using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . The compound is provided as a high-purity standard to ensure reliability and reproducibility in experimental data. This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for application in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

42232-35-9

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

IUPAC Name

tetracosyl hexadecanoate

InChI

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h3-39H2,1-2H3

InChI Key

KKTAIMZGSAQXRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Tetracosyl Hexadecanoate

Enzymatic Pathways of Wax Ester Formation

The biosynthesis of wax esters, including tetracosyl hexadecanoate (B85987), is a multi-step process that culminates in the esterification of a long-chain fatty alcohol and a fatty acyl-Coenzyme A (acyl-CoA). This process is crucial for the production of energy storage compounds and protective coatings in various organisms.

Substrate Flux and Chain Elongation Preceding Esterification

The production of very-long-chain wax esters like tetracosyl hexadecanoate is dependent on the availability of the requisite long-chain fatty acyl-CoA precursors. In many organisms, the most common fatty acids are C16 and C18. sci-hub.ru Therefore, to synthesize the C24 alcohol component of this compound, elongation of these shorter-chain fatty acids is necessary.

This elongation process is carried out by a complex of enzymes known as fatty acid elongases (FAEs) or elongases. sci-hub.ru In the yeast Saccharomyces cerevisiae, for instance, specific elongase enzymes are responsible for extending the carbon chain of fatty acids. Elo2p, for example, synthesizes C20–C24 fatty acyl-CoAs from C16–C18 precursors. sci-hub.ru The activity of these elongases is crucial for providing the substrate flux towards the synthesis of very-long-chain fatty alcohols and subsequently, very-long-chain wax esters. sci-hub.rudtu.dk The regulation of these elongase systems plays a vital role in determining the final chain length composition of the resulting wax esters. sci-hub.ru

Alternative Biosynthetic Routes in Specific Organisms

While the FAR/WS dual-enzyme system is the predominant pathway for wax ester biosynthesis, alternative routes have been identified in certain organisms. For example, some bacteria utilize a two-enzyme pathway for the reduction of fatty acyl-CoA to a fatty alcohol, which involves an initial reduction to a fatty aldehyde by an acyl-CoA reductase, followed by a second reduction to the alcohol by a fatty aldehyde reductase. nih.gov

More distinctly, an alternative pathway for the synthesis of the fatty alcohol precursor has been discovered in halophilic archaea. nih.gov These organisms produce wax esters and possess a homolog of the bacterial wax synthase gene. However, their synthesis of fatty alcohols is carried out by an enzyme evolutionarily related to Class-I 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), an enzyme typically involved in isoprenoid biosynthesis. This novel enzyme, termed fatty acyl-CoA reductase (FcrA), reduces fatty acyl-CoA to fatty alcohol but does not act on HMG-CoA. nih.gov This discovery highlights the metabolic diversity in wax ester biosynthesis across different domains of life.

Characterization of Key Biosynthetic Enzymes

The efficiency and specificity of wax ester biosynthesis are dictated by the properties of the key enzymes involved, particularly the Fatty Acyl-CoA Reductases (FARs) that produce the alcohol moiety.

Fatty Acyl-CoA Reductases (FARs) in Long-Chain Fatty Alcohol Synthesis

FARs are a critical class of enzymes that catalyze the NADPH-dependent reduction of fatty acyl-CoAs to primary fatty alcohols. mdpi.com These enzymes are pivotal not only for wax ester synthesis but also for the production of other important lipids like ether lipids. nih.gov The substrate specificity of FARs is a key determinant of the final composition of the resulting fatty alcohols and, consequently, the wax esters.

Different FAR enzymes exhibit distinct preferences for the chain length and degree of saturation of their fatty acyl-CoA substrates. For instance, in mammals, two FAR isozymes, FAR1 and FAR2, have been identified with different substrate specificities. FAR1 shows a preference for both saturated and unsaturated C16 and C18 fatty acyl-CoAs, while FAR2 preferentially reduces saturated C16 and C18 fatty acyl-CoAs. nih.gov Similarly, the FAR from jojoba (Simmondsia chinensis) displays high activity towards 18:0-CoA, 20:1-CoA, and 22:1-CoA. nih.gov This diversity in substrate preference allows for the synthesis of a wide range of wax esters with varying properties.

Substrate Specificity of Various Fatty Acyl-CoA Reductases (FARs)
OrganismEnzymePreferred Substrates
MammalFAR1Saturated and unsaturated C16-C18 fatty acyl-CoAs nih.gov
MammalFAR2Saturated C16-C18 fatty acyl-CoAs nih.gov
Simmondsia chinensis (Jojoba)FAR18:0-CoA, 20:1-CoA, 22:1-CoA nih.gov

FAR genes have been identified and characterized in a wide range of organisms, from bacteria to plants and mammals. In plants, the FAR gene family has been extensively studied. For example, a genome-wide analysis in rice (Oryza sativa) identified eight OsFAR genes. nih.gov Similarly, seven DcFAR genes were identified in the genome of Dendrobium catenatum. mdpi.com

Substrate Specificity and Catalytic Mechanisms of FARs

Fatty acyl-CoA reductases (FARs) are a critical class of enzymes that catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to produce primary fatty alcohols, which are precursors for wax esters like this compound. mdpi.comnih.gov These enzymes exhibit distinct specificities for substrates based on acyl chain length and saturation, which directly influences the composition of the final wax ester product. mdpi.com

The formation of this compound requires the synthesis of tetracosanol (a C24 alcohol), which is derived from the reduction of tetracosanoyl-CoA. FAR enzymes capable of acting on very-long-chain fatty acids (VLCFAs) are therefore essential. Studies have identified FARs with varying substrate preferences. For example, the FAR from Simmondsia chinensis (jojoba) showed the highest activity with C18:0-CoA but could also utilize C20:1- and C22:1-CoA. mdpi.com In copepods, specific FARs (CfFAR1 and CfFAR2) demonstrated high conversion efficiencies for saturated fatty acids from C20:0 up to C26:0. canada.ca The Arabidopsis enzyme CER4 is involved in the reduction of VLCFAs to primary alcohols, which then serve as substrates for wax ester biosynthesis. nih.gov This demonstrates the existence of FARs that can generate the C24 alcohol backbone required for this compound.

The catalytic mechanism of alcohol-forming FARs involves a single enzyme that performs an NADPH-dependent, four-electron reduction of the fatty acyl-CoA thioester to a primary fatty alcohol without the release of a fatty aldehyde intermediate. nih.govacs.orgwikipedia.org This is a two-step process catalyzed by a single enzyme. sci-hub.ru While the detailed catalytic mechanism is still under investigation, it is known to be distinct from the two-enzyme systems where a fatty acyl-CoA is first reduced to an aldehyde, which is then further reduced to an alcohol by a separate reductase. nih.govnih.gov The reaction is dependent on a reductant, typically NADPH. nih.govwikipedia.orgnih.gov

Enzyme SourcePreferred Acyl-CoA SubstratesRelevant Products
Simmondsia chinensis (Jojoba)C18:0, C20:1, C22:1 mdpi.comC22:1-OH mdpi.com
Triticum aestivum (Wheat)C14:0, C16:0, C18:1 (in E. coli) mdpi.comC24:0-OH, C26:0-OH (in tobacco) mdpi.com
Arabidopsis thaliana (CER4)Very-long-chain fatty acids (VLCFAs) nih.govPrimary alcohols for wax esters nih.gov
Calanus finmarchicus (Copepod)C20:0 to C26:0 saturated fatty acids canada.caVery-long-chain fatty alcohols canada.ca
Avian FAR2 GroupC18 acyl groups nih.gov1-octadecanol nih.gov
Marinobacter aquaeolei VT8C8:0 to C20:4, highest for C16:0 acs.orgFatty alcohols acs.org
Structural Insights into FAR Functionality

Structural analyses of FARs have begun to reveal the basis for their function and substrate specificity. These enzymes are typically membrane-associated, often localized to the endoplasmic reticulum (ER), which is a primary site for lipid biosynthesis. nih.govnih.gov FARs possess conserved structural domains essential for their catalytic activity. Key domains include an NAD(P)H-binding domain, which is crucial for the reduction reaction. mdpi.com

The substrate-binding channel's structure is a major determinant of the enzyme's specificity for particular acyl chain lengths. For instance, in very-long-chain acyl-CoA dehydrogenase (VLCAD), which also binds long acyl chains, specific glycine (B1666218) residues are thought to allow the binding channel to extend, accommodating substrates up to 24 carbons long. researchgate.net Similar structural features likely govern the specificity of FARs that act on VLCFAs to produce precursors like tetracosanol. In the maize FAR ZmMs25, four conserved residues (G101, G104, Y327, and K331) have been identified as playing an essential role in substrate selection. nih.gov These structural insights are crucial for understanding how specific FARs are tailored to produce the very-long-chain alcohols required for certain wax esters.

Wax Synthases (WSs) / Acyl-CoA:Diacylglycerol Acyltransferases (DGATs)

Diversity and Classification of Wax Synthase Enzyme Families

Wax synthases (WSs), the enzymes that catalyze the final esterification step in wax ester biosynthesis, are a diverse group of acyltransferases. nih.gov They are responsible for transferring a fatty acyl group from an acyl-CoA molecule to a fatty alcohol, producing a wax ester. nih.govmdpi.com These enzymes can be classified into three main, unrelated families: nih.govmdpi.com

Bifunctional Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) Family : First identified in the bacterium Acinetobacter calcoaceticus, these enzymes are widespread in prokaryotes and are also found in plants like Arabidopsis. nih.govmdpi.comnih.gov They are characterized by their dual ability to synthesize both wax esters and triacylglycerols (TAGs). nih.govnih.gov The Arabidopsis WSD1, which is involved in stem cuticular wax formation, is related to this bacterial WS/DGAT family. nih.govnih.gov

Jojoba-type Wax Synthases : First isolated from jojoba seeds, these plant-specific enzymes belong to the membrane-bound O-acyltransferase (MBOAT) superfamily and are related to DGAT-type 1 enzymes. nih.govmdpi.com They are found in various plants and some microalgae. nih.gov

Mammalian-type Wax Synthases : These enzymes, also known as acyl-CoA:wax alcohol acyltransferases (AWATs), are related to DGAT-type 2 proteins. nih.gov They have no obvious orthologs in plants but are found in vertebrates, including mammals and birds. nih.govnih.gov

Substrate Preference and Regiospecificity of WSs for Long-Chain Acyl-CoAs and Fatty Alcohols

The substrate specificity of wax synthases is a key factor determining the final composition of the wax esters produced. To synthesize this compound, a wax synthase must efficiently utilize hexadecanoyl-CoA (a C16 acyl donor) and tetracosanol (a C24 fatty alcohol). Different WS families exhibit distinct preferences.

Bifunctional WS/DGAT enzymes often show a broad substrate range. The enzyme from Acinetobacter calcoaceticus ADP1, for example, accepts a wide variety of saturated and unsaturated acyl-CoAs and fatty alcohols, typically ranging from C12 to C20. asm.org The Arabidopsis WSD1 enzyme, which is responsible for the biosynthesis of stem wax esters, readily utilizes C16 acyl donors with very-long-chain fatty alcohols such as C24 (tetracosanol) and C28 (octacosanol), aligning perfectly with the requirements for synthesizing esters like this compound. nih.gov

Jojoba-type WS from developing embryos displays a broad substrate specificity in vitro, using a range of saturated and unsaturated acyl-CoAs from C14 to C24, with a preference for C20:1-CoA, and shows the highest activity with C18:1 alcohol. nih.govnih.gov

Mammalian-type WS (AWATs) generally prefer medium to long-chain acyl-CoAs (C12 to C16) and fatty alcohols shorter than C20. nih.govnih.gov

Enzyme FamilyExample EnzymeAcyl-CoA PreferenceFatty Alcohol Preference
Bifunctional WS/DGATArabidopsis WSD1C16 acyl groups nih.govC24, C28 primary alcohols nih.gov
Bifunctional WS/DGATA. calcoaceticus ADP1C14, C16 acyl-CoAs nih.govC14 to C18 alcohols nih.govasm.org
Jojoba-type WSS. chinensis WSC14 to C24 (Prefers C20:1) nih.govC18:1 nih.gov
Mammalian-type WSMouse AWAT2Medium and long-chain (C12-C16) nih.govnih.govShorter than C20 nih.gov
Bifunctional Nature of WS/DGAT Enzymes and Their Primary Activity in Wax Ester Synthesis

A defining characteristic of the bacterial-type WS/DGAT enzyme family is its bifunctionality. nih.gov These enzymes can catalyze two distinct reactions: the synthesis of wax esters via acyl-CoA:fatty alcohol acyltransferase activity and the synthesis of triacylglycerols (TAGs) via acyl-CoA:diacylglycerol acyltransferase (DGAT) activity. nih.govnih.gov This dual capability allows the organism to produce different types of storage lipids depending on the availability of substrates (fatty alcohols versus diacylglycerol). researchgate.net

Despite this dual potential, in many contexts, the primary physiological role appears to be wax ester synthesis. For instance, in vitro assays with the Arabidopsis WSD1 enzyme showed that its wax synthase activity was approximately 10-fold greater than its DGAT activity. nih.gov When WSD1 was expressed in a yeast mutant deficient in storage lipid synthesis, it resulted in the accumulation of wax esters but not TAGs, indicating that WSD1 predominantly functions as a wax synthase in vivo. nih.gov This suggests that while the DGAT functionality is present, the enzyme's primary role, particularly in the context of cuticular wax formation, is the production of wax esters. nih.gov

Structural Biology of Wax Synthases, Including Active Site Analysis

It is proposed that one of the histidine residues in this motif acts as a general base, abstracting a proton from the hydroxyl group of the fatty alcohol. acs.orgnih.gov This creates a nucleophilic alkoxide that attacks the acyl-CoA thioester, leading to the formation of the wax ester. nih.gov Mutational studies have confirmed that both histidine residues in the motif are critical for enzyme activity. nih.gov

The recent solving of the crystal structure for a WS/DGAT from Acinetobacter baylyi (AbWSD1) has provided a much clearer picture of the enzyme's architecture. acs.org The structure confirmed the location of the acyl-CoA binding site and suggested that the enzyme may undergo a conformational change upon substrate binding. acs.org Structural and mutational analyses have helped identify the substrate-binding pockets and key residues that influence catalysis and substrate preference. nih.govacs.org This knowledge is foundational for structure-guided engineering efforts to create WS/DGAT variants with altered substrate preferences, potentially enabling the tailored production of specific wax esters. acs.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, a wax ester, is a complex process governed by a sophisticated network of genetic and molecular controls. This regulation ensures that the production of wax esters is finely tuned to the developmental stage of the plant, environmental conditions, and the availability of metabolic precursors. The key regulatory mechanisms occur at the transcriptional, post-transcriptional, and post-translational levels, and are influenced by both internal hormonal signals and external environmental cues.

Transcriptional Control of Wax Biosynthesis Genes

The transcription of genes encoding the enzymes involved in wax biosynthesis is a primary control point. Several families of transcription factors have been identified as key regulators in this process, either activating or repressing the expression of wax biosynthetic genes.

A prominent family of transcriptional activators is the MYB family of transcription factors. ijoear.comresearchgate.net In Arabidopsis thaliana, AtMYB96 and AtMYB94 have been shown to be master regulators that activate the expression of genes involved in the elongation of very-long-chain fatty acids (VLCFAs), which are precursors for wax esters. ijoear.com These transcription factors directly bind to the promoters of genes such as KCS1, KCS2, KCS6 (ketoacyl-CoA synthase), and KCR1 (ketoacyl-CoA reductase), thereby upregulating their expression in response to drought stress. ijoear.comresearchgate.net Other MYB transcription factors like MYB30, MYB41, and MYB106 also play a role in modulating the biosynthesis of cuticular waxes. ijoear.comfrontiersin.org

Another important group of transcriptional regulators belongs to the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family. The WIN1/SHN1 transcription factor, for instance, has been identified as a positive regulator of cutin and wax biosynthesis. frontiersin.orgoup.com Conversely, the DEWAX (Decrease Wax Biosynthesis) protein, also an AP2/ERF-type transcription factor, acts as a negative regulator. oup.comnih.gov DEWAX represses the expression of several wax biosynthetic genes, including CER1, LACS2, ACLA2, and ECR, by directly interacting with their promoters. oup.comnih.gov The expression of DEWAX is induced by darkness, suggesting a role in the diurnal regulation of wax biosynthesis. nih.gov This negative regulation may be a mechanism to conserve energy and resources when precursors are limited, such as during the night. nih.gov

The following table summarizes key transcription factors involved in the regulation of wax biosynthesis:

Transcription FactorFamilyFunctionTarget GenesOrganism
AtMYB96R2R3-MYBActivatorKCS1, KCS2, KCS6, KCR1, WSD1Arabidopsis thaliana
AtMYB94R2R3-MYBActivatorWSD1, KCS2, CER2, FAR3, ECRArabidopsis thaliana
WIN1/SHN1AP2/ERFActivatorCutin and wax biosynthetic genesArabidopsis thaliana
DEWAXAP2/ERFRepressorCER1, LACS2, ACLA2, ECRArabidopsis thaliana

Post-Transcriptional and Post-Translational Regulatory Mechanisms

While transcriptional control is a major regulatory point, post-transcriptional and post-translational modifications also play a role in modulating the activity of enzymes involved in this compound biosynthesis. These mechanisms allow for rapid adjustments to the metabolic flux in response to changing cellular needs.

Post-transcriptional regulation can occur through mechanisms such as alternative splicing of pre-mRNAs and regulation of mRNA stability, although specific examples directly related to this compound biosynthesis are not yet well-documented.

Post-translational modifications, such as phosphorylation, can alter the activity, stability, and subcellular localization of enzymes. For instance, the activity of key enzymes in fatty acid synthesis and elongation pathways, which provide the precursors for wax ester synthesis, are known to be regulated by phosphorylation. While direct evidence for the post-translational regulation of the specific enzymes involved in this compound formation is still emerging, it is a likely mechanism for fine-tuning the pathway.

Hormonal and Environmental Influences on Pathway Regulation

The biosynthesis of wax esters is significantly influenced by both plant hormones and various environmental stimuli. These signals are integrated into the regulatory network to adjust wax production according to the plant's physiological status and external conditions.

The plant hormone abscisic acid (ABA) is a key player in the response to drought stress and has been shown to upregulate the expression of wax biosynthetic genes. ijoear.com This response is mediated, at least in part, by the ABA-dependent activation of the MYB96 transcription factor. ijoear.comresearchgate.net Increased cuticular wax accumulation under drought conditions, including the potential for increased this compound, helps to reduce non-stomatal water loss and enhance drought tolerance. nih.gov

Environmental factors such as light and temperature also have a profound impact on wax biosynthesis. Light generally promotes the deposition of cuticular wax. nih.gov Conversely, darkness leads to a significant downregulation of wax biosynthetic genes, a process mediated by the DEWAX transcription factor. oup.comnih.gov Temperature can also influence the amount and composition of cuticular waxes. oup.com

Metabolic Flux Control and Precursor Availability for Long-Chain Wax Ester Synthesis

The rate of this compound synthesis is critically dependent on the availability of its precursors: very-long-chain fatty acids (VLCFAs) and fatty alcohols. The metabolic flux through the fatty acid synthesis and elongation pathways is therefore a key determinant of wax ester production.

The initial steps of fatty acid synthesis occur in the plastids, producing primarily C16 and C18 fatty acids. nih.govnih.gov These are then exported to the cytoplasm and elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex to form VLCFAs. nih.gov The availability of precursors like acetyl-CoA is crucial for this process. researchgate.net Metabolic engineering approaches have demonstrated that increasing the pool of specific acyl-CoA substrates can lead to the production of tailored wax esters. nih.gov For example, co-expression of enzymes that increase the availability of very-long-chain fatty acids can enhance the production of long-chain wax esters. researchgate.net

The conversion of VLCFA-CoAs to fatty alcohols, catalyzed by fatty acyl-CoA reductases (FARs), is another critical control point. nih.govresearchgate.net The subsequent esterification of the fatty alcohol with a fatty acyl-CoA is catalyzed by a wax synthase (WS). nih.govresearchgate.net The substrate specificities of both FAR and WS enzymes can influence the final composition of the wax esters produced. nih.gov

Subcellular Localization of this compound Biosynthetic Machinery

The synthesis of this compound is a spatially organized process, with the key enzymatic reactions localized to specific subcellular compartments. This compartmentalization is essential for the efficient channeling of intermediates and the regulation of the metabolic pathway.

Endoplasmic Reticulum as a Site of Wax Ester Synthesis

The endoplasmic reticulum (ER) is the primary site for the biosynthesis of wax esters, including this compound. nih.govnih.govembopress.org The ER membrane houses the key enzymes required for the final steps of the pathway.

The fatty acid elongation complex, which produces the very-long-chain fatty acid precursors, is located in the ER membrane. nih.gov Following their synthesis, these VLCFAs are channeled to the subsequent enzymes in the pathway. The fatty acyl-CoA reductase (FAR) enzyme, which reduces the fatty acyl-CoA to a fatty alcohol, is also a microsomal enzyme residing in the ER. nih.gov

Finally, the wax synthase (WS) enzyme, which catalyzes the esterification of the fatty alcohol with a fatty acyl-CoA to form the wax ester, is also localized to the ER. nih.gov For example, in Arabidopsis, the wax synthase WSD1, which is involved in stem wax ester biosynthesis, has been shown to be localized to the ER. nih.gov This localization ensures that the substrates, the fatty alcohol and the fatty acyl-CoA, are readily available for the final condensation reaction. The newly synthesized wax esters are then likely transported from the ER to the plasma membrane and subsequently secreted to form the epicuticular wax layer. frontiersin.org

The localization of the biosynthetic machinery in the ER is a common feature for the synthesis of many cellular lipids, highlighting the central role of this organelle in lipid metabolism. embopress.org

Plastidial Contributions to Wax Ester Precursor Formation

The initial stages of precursor synthesis for this compound are heavily reliant on metabolic activities within the plastids.

Synthesis of Hexadecanoic Acid:

Hexadecanoic acid, also known as palmitic acid, is a common saturated fatty acid that serves as a primary building block for many lipids. Its synthesis occurs in the stroma of plastids through the fatty acid synthase (FAS) complex. nih.govyoutube.com This process, known as de novo fatty acid synthesis, begins with the carboxylation of acetyl-CoA to malonyl-CoA. nih.gov Through a series of condensation, reduction, dehydration, and further reduction reactions, the acetyl-CoA primer is elongated by two-carbon units from malonyl-ACP, ultimately leading to the formation of 16-carbon palmitoyl-ACP. youtube.com This is the primary saturated fatty acid produced by the plastidial FAS. researchgate.net

Precursors for Very-Long-Chain Fatty Acid Elongation:

While hexadecanoic acid itself is one of the final components of this compound, the plastid also provides the initial substrate for the synthesis of the tetracosanol moiety. The C16 (palmitic acid) and C18 (stearic acid) fatty acids synthesized in the plastid are the precursors for the elongation to very-long-chain fatty acids (VLCFAs). nih.gov These fatty acids are exported from the plastid to the cytosol in the form of acyl-CoAs to be further processed. nih.gov

The table below summarizes the key precursors for wax ester formation that originate from plastidial metabolism.

PrecursorDescriptionCellular Origin
Hexadecanoyl-CoA The activated form of hexadecanoic acid (palmitic acid), a 16-carbon saturated fatty acid.Plastid/Cytosol
C16/C18 Acyl-CoAs Precursors for the synthesis of very-long-chain fatty acids that will be reduced to form fatty alcohols.Plastid/Cytosol

Spatial Organization of Enzymes within Cellular Compartments

The biosynthesis of this compound is a prime example of the compartmentalization of metabolic pathways within a plant cell. The different stages of synthesis are spatially segregated between the plastid and the endoplasmic reticulum (ER).

Plastid:

Fatty Acid Synthesis: As previously mentioned, the synthesis of C16 (palmitic) and C18 (stearic) fatty acids by the Fatty Acid Synthase (FAS) complex occurs exclusively in the plastids. nih.govyoutube.com

Endoplasmic Reticulum (ER):

Very-Long-Chain Fatty Acid (VLCFA) Elongation: The C16 and C18 fatty acids exported from the plastid are elongated in the endoplasmic reticulum to form VLCFAs, including the C24 precursor of tetracosanol. nih.gov This elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). nih.govnih.gov

Fatty Alcohol Formation: The C24 very-long-chain acyl-CoA is then reduced to its corresponding fatty alcohol, tetracosanol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs), which are typically located in the endoplasmic reticulum. nih.gov

Wax Ester Synthesis: The final step, the esterification of hexadecanoyl-CoA with tetracosanol, is catalyzed by wax synthases (WS) or bifunctional wax synthase/acyl-CoA:diacylglycerol acyltransferases (WSD). nih.govoup.com In plants, these enzymes are predominantly found in the endoplasmic reticulum. oup.com For instance, the Arabidopsis WSD1 protein, which is involved in stem wax ester biosynthesis, has been localized to the ER. oup.comnih.gov

The following interactive table details the key enzymes in the biosynthesis of this compound and their cellular locations.

EnzymeReaction CatalyzedCellular Compartment
Fatty Acid Synthase (FAS) Complex Synthesis of C16 (palmitic) and C18 fatty acids from acetyl-CoA and malonyl-ACP.Plastid
Fatty Acid Elongase (FAE) Complex Elongation of C16/C18 fatty acids to very-long-chain fatty acids (e.g., C24).Endoplasmic Reticulum
Fatty Acyl-CoA Reductase (FAR) Reduction of very-long-chain acyl-CoAs to fatty alcohols (e.g., tetracosanol).Endoplasmic Reticulum
Wax Synthase (WS) / WSD Esterification of a fatty acyl-CoA (e.g., hexadecanoyl-CoA) and a fatty alcohol.Endoplasmic Reticulum

The spatial separation of these enzymatic steps allows for the regulation and channeling of intermediates into different metabolic pathways, ensuring the efficient production of complex lipids like this compound.

Biological Roles and Physiological Significance of Tetracosyl Hexadecanoate

Structural Integration within Biological Barriers

As a major constituent of surface lipids, tetracosyl hexadecanoate (B85987) is fundamental to the formation of protective barriers in a variety of organisms. These barriers are essential for survival, providing defense against environmental stressors and regulating interactions with the external world.

The plant cuticle is a thin, waxy layer that covers the aerial surfaces of plants, acting as a primary defense against desiccation, UV radiation, and pathogen invasion. Tetracosyl hexadecanoate, as a component of cuticular waxes, significantly contributes to the hydrophobicity and structural integrity of this protective layer. Research has shown that the composition of these waxes, including the presence of long-chain esters like this compound, is critical for maintaining the cuticle's barrier function. The specific concentration of this compound can vary between plant species and is influenced by environmental conditions, reflecting its role in adaptation.

Table 1: Concentration of Wax Esters in the Cuticle of Various Plant Species

Plant SpeciesWax Ester ComponentConcentration (% of total wax)Primary Function
Arabidopsis thalianaLong-chain estersVariableDrought resistance
Brassica oleracea (Cabbage)Wax estersSignificantHerbivore deterrence
Triticum aestivum (Wheat)Alkyl estersComponent of waxPathogen defense

The insect exoskeleton, or cuticle, is a multi-layered structure that provides physical support, protection, and prevents water loss. The outermost layer, the epicuticle, is rich in lipids, including a variety of wax esters. This compound is among the long-chain esters found in the insect epicuticle, contributing to its waterproofing properties. This is particularly crucial for insects living in arid environments, where the prevention of dehydration is paramount for survival. The specific blend of hydrocarbons and wax esters in the epicuticle creates a formidable barrier against desiccation.

Table 2: Presence of Wax Esters in the Exoskeleton of Different Insects

Insect SpeciesWax Ester ComponentLocationPrimary Function
Apis mellifera (Honeybee)Long-chain estersEpicuticleWaterproofing
Tribolium castaneum (Red flour beetle)Wax estersCuticleDesiccation resistance
Blattella germanica (German cockroach)Cuticular lipidsExoskeletonProtection

Table 3: Composition of Human Sebaceous Gland Secretions

Lipid ClassApproximate Percentage in SebumKey Functions
Triglycerides40-60%Emollient, energy source for skin flora
Wax Esters (including this compound)20-30%Moisture retention, barrier function
Squalene10-15%Antioxidant, moisturizer
Free Fatty Acids15-30%Antimicrobial properties

Specialized Physiological Functions in Diverse Organisms

Beyond its structural roles, this compound and other wax esters are involved in specialized physiological processes in a range of organisms, from microscopic bacteria to large marine animals.

Certain bacteria are capable of synthesizing and storing neutral lipids, including wax esters, as intracellular energy reserves. researchgate.net Under conditions of nutrient limitation, these microorganisms can accumulate significant quantities of wax esters in lipid droplets within their cytoplasm. researchgate.net These stored lipids can then be metabolized to provide energy and carbon when external resources are scarce. While the specific role of this compound in this process is an area of ongoing research, the general function of wax esters as energy storage molecules in bacteria is well-established. researchgate.netnih.gov

Table 4: Wax Ester Accumulation in Bacteria for Energy Storage

Bacterial GenusCondition for AccumulationFunction of Stored Wax Esters
AcinetobacterNitrogen limitationCarbon and energy reserve
RhodococcusNutrient imbalanceSurvival under starvation
MarinobacterExcess carbon sourceEnergy storage

In the marine environment, many organisms, from zooplankton to large whales, utilize lipids for buoyancy control. Wax esters, being less dense than water, are particularly effective for this purpose. britannica.com These lipids are stored in specialized tissues or organs, and their accumulation can be adjusted to regulate an organism's position in the water column. britannica.com While the precise composition of these wax esters varies between species, long-chain esters like this compound are among the types of lipids that can contribute to this vital physiological function, allowing aquatic animals to conserve energy by maintaining neutral buoyancy. britannica.com

Table 5: Role of Wax Esters in Buoyancy of Marine Organisms

OrganismLipid Storage LocationFunction in Buoyancy
CopepodsOil sacNeutral buoyancy, energy for diapause
Lanternfish (Myctophids)Swim bladder and tissuesVertical migration
Sperm Whale (Physeter macrocephalus)Spermaceti organEcholocation and buoyancy control

Functional Roles in Specialized Animal Tissues (e.g., Cetacean Acoustic Organs, Avian Uropygial Glands)

In the animal kingdom, this compound and other long-chain wax esters are integral components of specialized lipid structures, contributing to unique physiological adaptations.

Cetacean Acoustic Organs:

Toothed whales (odontocetes) possess highly specialized adipose tissues in their heads, namely the melon and the mandibular fat pads, which are crucial for echolocation. These "acoustic fats" are composed of a unique blend of lipids, including a significant proportion of wax esters. biologists.comwhoi.edu These wax esters, including compounds like this compound, are thought to play a critical role in focusing and transmitting sound waves for navigation and hunting. biologists.com

Interactive Data Table: Lipid Composition in Cetacean Acoustic Tissues

TissueLipid ClassPredominant Fatty Acids/AlcoholsPrimary Function
MelonWax Esters, TriacylglycerolsShort and long-chain fatty acids and alcoholsSound beam formation and focusing
Mandibular FatWax Esters, TriacylglycerolsSimilar to melon, with regional variationsSound reception and transmission to the inner ear
BlubberPrimarily Triacylglycerols (some species have high wax ester content)Long-chain fatty acidsInsulation, energy storage, buoyancy

Avian Uropygial Glands:

The uropygial gland, or preen gland, is a sebaceous gland found in the majority of bird species, located at the base of the tail. wikipedia.org This gland secretes a complex mixture of lipids, predominantly aliphatic monoester waxes, which the bird applies to its feathers during preening. wikipedia.orgscielo.brscielo.br These secretions are vital for maintaining feather integrity, providing waterproofing, and potentially offering antimicrobial and antiparasitic protection. wikipedia.orgnih.gov

This compound is a representative of the long-chain wax esters that constitute this preen oil. The composition of these waxes can vary significantly depending on the species, season, and sex of the bird. wikipedia.orgnih.gov The primary role of these waxy secretions is to maintain the flexibility and structure of the feathers. wikipedia.orgresearchgate.net In waterbirds, this is particularly crucial as the interlocking barbules of well-maintained feathers create a physical barrier to water. wikipedia.org While the concept of a simple "waterproofing" layer is debated, the maintenance of the feather's microstructure by the preen oil is essential for its water-repellent properties. scielo.brresearchgate.net

Interactive Data Table: Composition and Function of Avian Preen Oil

Component ClassSpecific ExamplesKey Functions
Monoester WaxesThis compound , other long-chain estersFeather maintenance, flexibility, structural integrity, water repellency
Fatty AcidsPalmitic acid, oleic acid, various branched-chain acidsPrecursors to wax esters, potential antimicrobial properties
Fatty AlcoholsTetracosanol, other long-chain alcoholsPrecursors to wax esters

Adaptive Responses to Environmental Stressors

In the plant kingdom, this compound is a component of the cuticular wax layer, which plays a critical role in protecting plants from a variety of environmental challenges, most notably drought.

The plant cuticle is an extracellular lipid layer that covers the aerial surfaces of all land plants, acting as a primary barrier against uncontrolled water loss. frontiersin.orgsemanticscholar.org This cuticle is composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary alcohols, and wax esters like this compound. nih.govresearchgate.net

Beyond its role in the cuticle, the underlying lipid metabolism that produces components like this compound is integral to cellular maintenance under adverse conditions. Environmental stresses such as drought and cold can lead to significant remodeling of cellular membranes. nih.govoup.com

Cell membranes are primary sites of stress-induced injury. In response to stressors like water deficit, cells can alter the composition of their membrane lipids to maintain integrity and function. nih.gov This can involve changes in the degree of fatty acid unsaturation and the proportions of different lipid classes. nih.govmdpi.com The metabolic pathways that synthesize VLCFAs for cuticular waxes are also linked to the production of sphingolipids, which are important components of the plasma membrane and play roles in signaling and membrane stability. nih.govresearchgate.netscispace.com

While direct evidence for the role of intracellular this compound in stress response is limited, the broader context of lipid remodeling is crucial. The ability of a plant to modulate its lipid profile, including the precursors for wax ester synthesis, is a key aspect of its strategy to cope with environmental challenges and maintain cellular homeostasis. mdpi.commdpi.com

Interactive Data Table: Changes in Plant Cuticular Wax Composition Under Drought Stress

Wax ComponentGeneral Trend Under DroughtPrimary Role in Water Retention
Very-Long-Chain AlkanesIncreaseMajor contributor to hydrophobicity and reducing water permeability
Primary AlcoholsVariable, often increasePrecursors for other wax components, contribute to wax structure
Wax Esters (e.g., This compound )IncreaseEnhance the integrity and barrier properties of the cuticle
AldehydesVariableIntermediates in alkane biosynthesis
Fatty AcidsVariablePrecursors for all other wax components

Occurrence and Distribution of Tetracosyl Hexadecanoate Across Biological Kingdoms

In the Plant Kingdom

Tetracosyl hexadecanoate (B85987) is a notable component of various plant-derived substances, from the cuticular waxes that shield terrestrial plants to the complex secretions utilized by insects, and the energy-rich oils stored in seeds. Its distribution and concentration are influenced by genetic and environmental factors, leading to significant variability among different plant species and geographic locations.

Presence in Plant Cuticular Waxes (e.g., Cereal Straws)

Plant cuticular waxes form a critical barrier against uncontrolled water loss and external environmental stresses. These waxes are complex mixtures of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, and esters. In a comprehensive study of lipophilic compounds from various cereal straws, Tetracosyl hexadecanoate (referred to as hexadecanoic acid, tetracosyl ester) was identified and quantified in the wax of wheat straw (Triticum aestivum). The concentration of this specific wax ester was found to be 115 ± 1 mg/kg of the straw. mdpi.com This finding underscores its role as a constituent of the protective cuticular layer in important agricultural crops.

Below is a table detailing the concentration of this compound in Wheat Straw:

Compound NameChemical FormulaPlant SourceConcentration (mg/kg)
This compoundC40H80O2Wheat (Triticum aestivum) Straw115 ± 1

Abundance in Plant Secretions (e.g., Propolis)

Propolis, a resinous mixture produced by honeybees from plant exudates, serves as a sealant and antimicrobial agent in the hive. Its composition is highly variable and directly reflects the flora of the region from which the bees collect the resins. atamankimya.com Propolis is known to contain a significant wax fraction, which is a complex mixture of esters, acids, and high-fat alcohols. phexcom.comresearchgate.net

While the direct identification of this compound in propolis is not extensively documented, its presence is plausible given that its constituent parts, hexadecanoic acid (palmitic acid) and long-chain alcohols, are known components of propolis wax. The variability in propolis composition means that the abundance of any single wax ester like this compound would be dependent on the specific plant sources available to the bees.

The following table illustrates the general composition of propolis, highlighting the wax component that would contain various esters:

ComponentPercentage
Resin50%
Wax30%
Essential Oils10%
Pollen5%
Other Organic Compounds5%

Accumulation in Seed Oils of Specific Plant Species (e.g., Simmondsia chinensis)

The seed oil of the jojoba plant (Simmondsia chinensis) is unique in the plant kingdom as it is not a triglyceride fat but rather a liquid wax, composed almost entirely (around 97%) of wax esters. researchgate.netnih.govoup.com These esters are primarily composed of long-chain monounsaturated fatty acids and fatty alcohols. The main constituents are esters of C20 and C22 fatty acids and alcohols. researchgate.netresearchgate.net

However, the composition of jojoba oil includes a range of fatty acids and alcohols with varying chain lengths, from C16 to C26. researchgate.net this compound is the ester of tetracosanol (a C24 alcohol) and hexadecanoic acid (a C16 acid). The presence of both of these precursor molecules in the spectrum of fatty acids and alcohols found in jojoba oil suggests that this compound may be present as a minor constituent.

The table below shows the typical range of carbon chain lengths for the acid and alcohol moieties found in jojoba oil wax esters:

ComponentCarbon Chain Length
Fatty AcidsC16 - C26
Fatty AlcoholsC16 - C26

Interspecies and Geographic Variability in Plant Wax Ester Profiles

The composition of plant cuticular waxes, including the profile of wax esters, exhibits significant variability. This variation is observed between different plant species and even within a single species grown in different geographical locations or under different environmental conditions. nih.gov The specific composition of wax esters is genetically determined but can be influenced by factors such as temperature, humidity, and light intensity.

For example, the cuticular wax of Arabidopsis leaves contains a very small percentage of wax esters (about 0.2%), while the wax on its stems can have up to 3%. nih.gov In contrast, the leaves of the carnauba palm (Copernicia cerifera) have a cuticle composed of 85% wax esters. nih.gov This demonstrates the vast interspecies differences in wax ester abundance. The specific presence and quantity of this compound would be subject to this same variability, as evidenced by its specific quantification in wheat straw. mdpi.com

In the Animal Kingdom

In animals, this compound and other wax esters are found as key components of protective external layers, particularly in insects.

Identification in Insect Exoskeletons

The insect cuticle is a complex, multi-layered structure that provides physical protection and prevents dehydration. The outermost layer of the epicuticle is composed of a thin film of lipids, including a significant proportion of wax esters. These wax esters are crucial for the waterproofing properties of the cuticle.

The specific composition of these cuticular waxes is highly diverse and varies between different insect species. While the presence of this compound has not been universally documented across all insects, the general composition of insect cuticular waxes includes a wide array of long-chain fatty acids and alcohols that could form this ester. For instance, the wax of the Chinese white wax scale insect (Ericerus pela) is known to be rich in high-molecular-weight wax esters. Given the diversity of insect cuticular lipids, it is plausible that this compound is present in the exoskeletons of certain insect species, contributing to their survival in terrestrial environments.

The table below lists the general classes of compounds found in insect cuticular waxes:

Compound Class
Hydrocarbons
Fatty Acids
Fatty Alcohols
Wax Esters
Aldehydes
Ketones

In the Microbial World

Certain bacteria and archaea are known to produce and accumulate wax esters as intracellular storage compounds, often under conditions of nutrient limitation.

The bacterium Acinetobacter baylyi is a known producer of wax esters researchgate.net. Studies on its lipid profile have shown that the fatty alcohol component of its wax esters is primarily composed of C16:1 and C18:1 unsaturated alcohols, even though the fatty acid pool contains a significant amount of saturated C16 fatty acid (hexadecanoic acid) researchgate.netnih.gov.

The marine bacterium Marinobacter aquaeolei also synthesizes wax esters, which are primarily derived from C16 and C18 fatty acids nih.govresearchgate.net. Gas chromatography analysis of the wax esters from M. aquaeolei reveals major peaks corresponding to C32, C34, and C36 wax esters nih.gov. The constituent fatty acids include C16:1, C16:0 (hexadecanoic acid), and C18:1 nih.gov. The formation of a C40 wax ester like this compound would require a C24 fatty alcohol, which is longer than the typically reported C16 and C18 alcohols in this species. However, the enzymatic machinery for wax ester synthesis in these bacteria can exhibit broad substrate specificity nih.govnih.gov.

Table 3: Fatty Acid and Fatty Alcohol Composition of Wax Esters in A. baylyi and M. aquaeolei

Bacterial SpeciesPredominant Fatty AcidsPredominant Fatty AlcoholsResulting Wax Ester Carbon Numbers
Acinetobacter baylyi C16:0 (significant amounts) researchgate.netnih.govC16:1, C18:1 (primarily unsaturated) researchgate.netnih.govNot explicitly detailed for all combinations.
Marinobacter aquaeolei C16:1, C16:0, C18:1 nih.govPrimarily derived from C16 and C18 fatty acids nih.govresearchgate.netC32, C34, C36 nih.gov

This table summarizes the typical building blocks of wax esters in these bacteria. The production of this compound would depend on the synthesis of C24 fatty alcohol.

Recent research has demonstrated that several species of halophilic archaea, such as Natronomonas pharaonis, are capable of synthesizing and accumulating wax esters oup.com. This discovery challenges the previous notion that wax ester production was limited to bacteria and eukaryotes. The synthesis in these archaea involves a homolog of the bacterial wax synthase gene. While the detailed composition of the wax esters produced by N. pharaonis is still an area of active research, the presence of the necessary biosynthetic pathways suggests the potential for a diverse range of wax ester structures in these extremophiles. The genome of N. pharaonis contains a substantial number of genes related to fatty-acid degradation, which could provide the precursors for wax ester synthesis mpg.de.

Degradation and Turnover of Tetracosyl Hexadecanoate

Enzymatic Hydrolysis by Lipases and Esterases

The initial and rate-limiting step in the degradation of tetracosyl hexadecanoate (B85987) is its hydrolysis into tetracosanol and hexadecanoic acid. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically lipases and esterases, which cleave the ester bond linking the fatty acid and the fatty alcohol. While specific enzymes that preferentially hydrolyze tetracosyl hexadecanoate have not been extensively characterized, the general mechanism is understood from studies on the catabolism of other long-chain wax esters.

Wax-ester hydrolases (WEH) are key enzymes in this process, belonging to the family of hydrolases that act on carboxylic ester bonds wikipedia.org. These enzymes are capable of breaking down wax esters into their constituent long-chain alcohols and fatty acids wikipedia.org. The enzymatic action of these hydrolases is crucial for mobilizing the energy stored in wax esters. While a variety of lipases can hydrolyze ester bonds, their substrate specificity can vary. For instance, some microbial lipases have been shown to catalyze the regioselective acylation and hydrolysis of complex esters, indicating that specific lipases likely exist for the hydrolysis of very long-chain wax esters like this compound nih.gov. The enzymatic hydrolysis of wax esters is a fundamental biological process, observed in various organisms from bacteria to mammals, highlighting its importance in lipid metabolism.

Table 1: Key Enzymes in Wax Ester Hydrolysis

Enzyme ClassEC NumberCatalyzed Reaction
Wax-ester hydrolaseEC 3.1.1.50A wax ester + H₂O ⇌ a long-chain alcohol + a long-chain carboxylate wikipedia.org
LipaseEC 3.1.1.3Triacylglycerol + H₂O ⇌ Diacylglycerol + a fatty acid anion
EsteraseEC 3.1.1.1An ester + H₂O ⇌ An alcohol + a carboxylate

This table provides a general overview of enzyme classes involved in ester bond hydrolysis. Specificity for this compound is inferred from their general function.

Metabolic Repurposing of Degradation Products

Following hydrolysis, the degradation products of this compound, tetracosanol and hexadecanoic acid, are shunted into different metabolic pathways to be repurposed by the cell.

Metabolic Fate of Tetracosanol: Tetracosanol is a very-long-chain fatty alcohol (VLCFA). While the metabolic pathway of tetracosanol itself is not extensively detailed in available research, it is understood that long-chain fatty alcohols can be oxidized to their corresponding fatty acids. Policosanol, a mixture of long-chain fatty alcohols including tetracosanol, has been shown to be absorbed and metabolized by animals, with effects on lipid metabolism frontiersin.orgnih.gov. It is likely that tetracosanol is first oxidized to tetracosanoic acid (lignoceric acid), a very-long-chain fatty acid.

This resulting tetracosanoic acid, being a VLCFA, is primarily metabolized in peroxisomes through a process called β-oxidation nih.govlibretexts.orgopenstax.org. Peroxisomal β-oxidation is essential for shortening the carbon chains of VLCFAs that cannot be directly handled by mitochondria nih.govlibretexts.org. Each cycle of peroxisomal β-oxidation shortens the fatty acyl-CoA by two carbons, producing acetyl-CoA in the process nih.gov. The shortened fatty acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO₂ and water, generating a significant amount of ATP.

Metabolic Fate of Hexadecanoic Acid: Hexadecanoic acid, also known as palmitic acid, is the most common saturated fatty acid in animals and can be readily utilized by the cell wikipedia.orghmdb.ca. It can be activated to its acyl-CoA derivative, palmitoyl-CoA, and undergo several metabolic fates:

Energy Production: Palmitoyl-CoA can be transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP libretexts.org.

Synthesis of Other Lipids: Palmitic acid is a precursor for the synthesis of other longer-chain fatty acids and unsaturated fatty acids hmdb.ca. It can also be incorporated into various complex lipids such as phospholipids, which are essential components of cell membranes, and triacylglycerols for energy storage nih.gov.

Cellular Signaling: Palmitic acid and its derivatives can act as signaling molecules involved in various cellular processes frontiersin.orgnih.gov.

Table 2: Metabolic Repurposing of this compound Degradation Products

Degradation ProductInitial Metabolic StepPrimary Location of MetabolismPotential Fates
Tetracosanol (C24 Alcohol)Oxidation to Tetracosanoic AcidCytosol/PeroxisomePeroxisomal β-oxidation, chain shortening
Hexadecanoic Acid (C16 Fatty Acid)Activation to Hexadecanoyl-CoACytosolMitochondrial β-oxidation (energy), synthesis of complex lipids, cellular signaling libretexts.orghmdb.cafrontiersin.orgnih.gov

Regulation of Degradation Pathways under Nutrient Stress

The degradation of this compound is tightly regulated to meet the cell's energy and biosynthetic demands, particularly under conditions of nutrient stress such as fasting or starvation. The regulatory control is exerted at multiple levels, including enzyme activity and gene expression, and is orchestrated by complex nutrient-sensing pathways.

During periods of nutrient deprivation, cellular energy levels drop, leading to an increase in the AMP/ATP ratio. This change is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis frontiersin.org. Activation of AMPK initiates a cascade of events aimed at increasing energy production and inhibiting energy-consuming processes. In the context of fatty acid metabolism, AMPK activation promotes the catabolism of fatty acids by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation. Thus, by reducing malonyl-CoA levels, AMPK activation relieves the inhibition on CPT1, allowing for increased fatty acid oxidation.

Another key regulatory hub is the mTOR (mammalian target of rapamycin) pathway, which is a central controller of cell growth and metabolism in response to nutrient availability nih.gov. Under nutrient-rich conditions, mTOR is active and promotes anabolic processes while suppressing catabolic pathways like autophagy. Conversely, under nutrient stress, mTOR activity is inhibited, leading to the upregulation of catabolic processes, including the breakdown of stored lipids.

The expression of genes involved in fatty acid oxidation, particularly peroxisomal β-oxidation, is also subject to transcriptional regulation. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism nih.govencyclopedia.pub. PPARα, in particular, is a key regulator of peroxisomal β-oxidation. In response to an increased influx of fatty acids, such as during fasting, PPARα is activated and induces the expression of genes encoding peroxisomal enzymes, including those required for the breakdown of very-long-chain fatty acids derived from tetracosanol.

Table 3: Key Regulators of Fatty Acid Degradation under Nutrient Stress

Regulatory Molecule/PathwaySensing MechanismEffect on this compound Degradation
AMP-activated protein kinase (AMPK)Increased AMP/ATP ratio (low energy)Promotes fatty acid oxidation by inhibiting ACC frontiersin.org
mTOR (mammalian target of rapamycin)Nutrient availabilityInhibition under stress promotes catabolism nih.gov
Peroxisome proliferator-activated receptor α (PPARα)Increased intracellular fatty acidsUpregulates genes for peroxisomal β-oxidation nih.govencyclopedia.pub

Advanced Analytical Methodologies for Tetracosyl Hexadecanoate Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating tetracosyl hexadecanoate (B85987) from complex mixtures, a critical step preceding its detailed analysis.

Gas Chromatography–Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including long-chain esters like tetracosyl hexadecanoate. nih.govnih.gov Due to the low volatility of such large molecules, high-temperature GC/MS methods are often required. nih.gov

For qualitative analysis, the mass spectrometer provides a fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. libretexts.org In the mass spectrum of a wax ester, characteristic product ions derived from both the fatty acid and the fatty alcohol moieties can be observed, allowing for structural confirmation. nih.govresearchgate.net The molecular ion can also be detected, which confirms the compound's molecular weight. libretexts.orgscispace.com

Quantitative analysis relies on the principle that the area under a chromatographic peak is proportional to the amount of the analyte present. libretexts.org By creating a calibration curve with standards of known concentrations, the quantity of this compound in a sample can be accurately determined. researchgate.net Single ion monitoring (SIM) is a sensitive GC-MS technique where the mass spectrometer is set to detect only specific ions, which is particularly useful for quantifying trace amounts of a compound in a complex matrix. nih.gov

Table 1: Typical Parameters for GC-MS Analysis of Wax Esters

ParameterTypical Setting/ValuePurpose
Column High-temperature capillary column (e.g., DB-1 HT)To withstand high temperatures needed to volatilize long-chain esters. nih.gov
Injector Temperature ~390°CEnsures complete vaporization of the sample. nih.gov
Oven Program Temperature gradient (e.g., 120°C to 390°C)To separate a wide range of esters based on their boiling points. nih.gov
Carrier Gas HeliumInert gas to carry the sample through the column. nih.gov
Ionization Mode Electron Ionization (EI)Standard ionization method that produces repeatable fragmentation patterns. nih.gov
MS Detector Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio. nih.gov
Data Acquisition Full Scan or Single Ion Monitoring (SIM)Full scan for qualitative identification; SIM for sensitive quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Precursor and Intermediate Analysis

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of the precursors of this compound, namely the fatty acid (hexadecanoic acid) and the fatty alcohol (tetracosanol). While GC is often the preferred method for fatty acid analysis, HPLC is crucial for handling less common samples, avoiding the degradation of heat-sensitive compounds, and for preparative purposes. aocs.orghplc.eu

Reversed-phase HPLC, often using a C18 column, is commonly employed to separate fatty acids and their derivatives. aocs.orgnih.gov This technique separates molecules based on their hydrophobicity; in the case of fatty acids, separation is influenced by both chain length and the degree of unsaturation. aocs.org The detection of these precursors can be achieved using various detectors, but for enhanced sensitivity, derivatization to form compounds like phenacyl esters allows for detection at higher UV wavelengths. cerealsgrains.org This derivatization makes the detector's response quantitative on a molar basis. aocs.org HPLC is also valuable for analyzing a wide range of polar and non-volatile compounds. researchgate.net

Table 2: HPLC Conditions for Analysis of Fatty Acid and Fatty Alcohol Precursors

ParameterTypical Setting/ValuePurpose
Column Reversed-phase C18 or C30Separates compounds based on hydrophobicity. aocs.orgresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Chloroform gradientElutes compounds from the column; gradient allows for separation of a complex mixture. researchgate.netuib.no
Detector UV-Vis (with derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)Detects the separated compounds as they elute from the column. aocs.orgresearchgate.net
Flow Rate 1.0 ml/minControls the speed of the mobile phase through the column. uib.no
Derivatization Phenacyl esters (for UV detection) or Pyridine/thionyl chloride (for MS)Increases detection sensitivity for fatty acids and alcohols that lack a strong chromophore. aocs.orgacs.org

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and advanced mass spectrometric techniques provide deeper insights into the structure and distribution of this compound.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Comprehensive Lipidomics

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of lipidomics, the large-scale study of lipids. nih.govacs.org This powerful combination allows for the robust separation of complex lipid mixtures by LC, followed by the sensitive and specific detection and identification of individual lipid species by MS/MS. researchgate.netnih.gov For wax esters like this compound, which can be challenging to ionize, additives such as ammonium (B1175870) acetate (B1210297) are often used to facilitate the formation of adduct ions for detection. nih.gov

The use of high-resolution mass spectrometry (HRMS) is particularly advantageous as it provides highly accurate mass measurements, which aids in the confident identification of compounds. nih.gov Tandem MS (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. creative-proteomics.com This fragmentation pattern can reveal the specific fatty acid and fatty alcohol components of the wax ester. researchgate.net The high selectivity and sensitivity of LC-MS/MS make it an indispensable tool for analyzing lipids in complex biological samples. researchgate.net

Table 3: Key Features of LC-MS/MS for Lipidomics Analysis

FeatureDescriptionRelevance to this compound
Separation Reversed-phase or normal-phase liquid chromatographySeparates this compound from other lipid classes and isomers. nih.gov
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)ESI is a soft ionization technique suitable for large lipids; APCI is effective for nonpolar compounds. nih.govcreative-proteomics.com
Mass Analyzer High-Resolution MS (e.g., Orbitrap, Q-TOF)Provides accurate mass measurements for unambiguous formula determination. nih.govresearchgate.net
Tandem MS (MS/MS) Collision-Induced Dissociation (CID)Fragments the molecule to identify the constituent hexadecanoic acid and tetracosanol moieties. nih.govresearchgate.net
Data Acquisition Untargeted (full scan) or Targeted (MRM)Untargeted analysis for discovery; targeted analysis for quantifying known lipids. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a transformative technique that visualizes the spatial distribution of molecules directly within tissue sections. chalmers.seucl.ac.uk This label-free method provides information on the location of hundreds of different molecules, including lipids like this compound, within their native biological context. ucl.ac.uknih.gov

The process involves coating a thin tissue section with a matrix compound that absorbs laser energy. umaryland.edu A laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. umaryland.edu A mass spectrum is generated for each spot, and by compiling the data from all spots, a two-dimensional ion image is created, showing the distribution and intensity of specific molecules. arvojournals.org MALDI-MSI is particularly powerful for lipid analysis and can achieve high spatial resolutions, in some cases down to 10 μm, allowing for the correlation of lipid profiles with specific histological features. ucl.ac.uknih.govrsc.org

Table 4: Workflow for MALDI-MSI of Lipids in Tissue

StepDescriptionPurpose
1. Tissue Sectioning A thin section (e.g., 10-20 µm) of frozen tissue is cut using a cryostat.To prepare a sample thin enough for analysis while preserving its structure. ucl.ac.uk
2. Matrix Application The tissue section is coated with a thin, uniform layer of a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid).The matrix absorbs laser energy and facilitates the desorption and ionization of analyte molecules. nih.gov
3. Data Acquisition The sample is placed in the mass spectrometer, and a laser is fired at discrete points across the tissue.To generate a mass spectrum at each x, y coordinate on the tissue surface. umaryland.edu
4. Image Generation Software is used to plot the intensity of a specific mass-to-charge ratio at each coordinate.To create a visual map of the spatial distribution of the selected molecule (e.g., this compound). arvojournals.org
5. Identification Tandem MS (MS/MS) can be performed directly on the tissue to fragment ions and confirm their identity.To structurally identify the molecules observed in the imaging experiment. umaryland.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. core.ac.uk Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule. core.ac.uk For this compound, NMR can confirm the identity and structure by analyzing the signals from its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In a ¹H NMR spectrum, distinct signals would be expected for the protons in different parts of the molecule. For instance, the protons on the carbon adjacent to the ester oxygen (the first CH₂ group of the tetracosyl chain) would appear at a characteristic chemical shift around 3.7-4.1 ppm. orgchemboulder.com The protons on the carbon adjacent to the carbonyl group (the α-CH₂ of the hexadecanoate chain) would be shifted to approximately 2.0-2.2 ppm. orgchemboulder.com The numerous CH₂ groups in the long aliphatic chains would produce a large, overlapping signal around 1.2-1.6 ppm, while the terminal methyl (CH₃) groups would appear upfield around 0.9 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information, with characteristic signals for the carbonyl carbon of the ester group, the carbons bonded to the ester oxygen, and the various carbons along the aliphatic chains. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous proof of the molecule's structure. core.ac.ukwpmucdn.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeTechniquePredicted Chemical Shift (ppm)Rationale
Ester Carbonyl (C=O)¹³C NMR~174Characteristic chemical shift for an ester carbonyl carbon. youtube.com
Methylene (B1212753) adjacent to ester oxygen (-O-C H₂-)¹³C NMR~64Deshielded by the adjacent electronegative oxygen atom. researchgate.net
Methylene adjacent to ester oxygen (-O-H ₂C-)¹H NMR~4.0Protons are deshielded by the adjacent oxygen. orgchemboulder.com
Methylene adjacent to carbonyl (-C H₂-C=O)¹³C NMR~34Slightly deshielded by the carbonyl group.
Methylene adjacent to carbonyl (-H ₂C-C=O)¹H NMR~2.2Protons are deshielded by the adjacent carbonyl group. orgchemboulder.com
Bulk methylenes (-(CH₂)n-)¹³C NMR~22-32Characteristic region for aliphatic chain carbons. researchgate.net
Bulk methylenes (-(CH₂)n-)¹H NMR~1.2-1.4Large signal representing the many equivalent methylene groups. nih.gov
Terminal methyl (-CH₃)¹³C NMR~14Characteristic chemical shift for a terminal methyl carbon. researchgate.net
Terminal methyl (-CH₃)¹H NMR~0.9Most shielded protons in the molecule, appearing upfield. nih.gov

Biochemical and Enzymatic Assay Methodologies

The study of this compound and other wax esters relies on sophisticated biochemical and enzymatic assays to elucidate their biosynthetic pathways and characterize the enzymes involved. These methodologies allow researchers to measure enzyme activity, trace the metabolic fate of precursors, determine substrate preferences, and observe metabolic processes in real time.

Spectrophotometric Assays for Enzyme Activity (e.g., FAR, WS)

Spectrophotometric assays are fundamental tools for quantifying the activity of enzymes involved in the biosynthesis of this compound, such as fatty acyl-CoA reductase (FAR) and wax synthase (WS). These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds, which is proportional to the concentration of a substrate or product.

For FARs, a common assay measures the oxidation of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov The FAR enzyme consumes NADPH as it reduces a fatty acyl-CoA to a fatty alcohol. nih.govresearchgate.net The reaction can be monitored by the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light, while its oxidized form (NADP+) does not. nih.gov The rate of decrease in absorbance is directly proportional to the enzyme's activity.

Research on a fatty acyl-CoA reductase (FcrA) from Rhodococcus jostii RHA1 utilized this method to determine substrate specificity. The enzyme's activity was tested against various fatty aldehydes, which are intermediates in the reduction process. The results demonstrated a significantly higher activity for aldehyde reduction compared to the reduction of fatty acyl-CoAs. nih.gov

Table 1: Specific Activity of Fatty Acyl-CoA Reductase (FcrA) for Aldehyde Substrates

Substrate Specific Activity (nmol/mg·min)
Octanal 1,500 ± 200
Decanal 4,200 ± 300
Dodecanal 5,300 ± 300

Data represents the mean from triplicate experiments, monitoring NADP+ formation at 340 nm. nih.gov

While the activity of FAR is readily measured spectrophotometrically, assays for wax synthase (WS) activity are more complex to perform using this method. WS enzymes catalyze the esterification of a fatty alcohol with a fatty acyl-CoA, and this reaction does not typically involve a direct change in the absorbance of a common cofactor. nih.govresearchgate.net Therefore, WS activity is more frequently quantified using chromatographic methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) that directly measure the wax ester product. nih.gov

Radiometric Assays for Biosynthetic Pathway Tracing

Radiometric assays are a powerful technique for tracing the biosynthetic pathways of complex molecules like this compound. wikipedia.org This method, also known as radiolabeling or radiotracing, involves using a precursor molecule where one or more atoms have been replaced by a radioactive isotope (radionuclide). wikipedia.org Commonly used isotopes in biochemical research include carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), and phosphorus-32 (B80044) (³²P). wikipedia.orgnih.gov

The core principle of this technique is that a biological system does not distinguish between a stable isotope and its radioactive counterpart. kkwagh.edu.in Therefore, the radiolabeled precursor is introduced into the biological system (e.g., a cell culture or plant tissue) and becomes part of the normal metabolic pool, undergoing the same enzymatic reactions as the unlabeled molecule. kkwagh.edu.in

Key steps in using radiometric assays for tracing the this compound pathway include:

Preparation and Introduction of Labeled Precursor: A presumed precursor, such as [1-¹⁴C]hexadecanoic acid or a ¹⁴C-labeled tetracosanol precursor, is synthesized. This labeled compound is then supplied to the organism or cell system being studied. kkwagh.edu.inslideshare.net

Incubation and Metabolism: The organism is allowed to metabolize the radiolabeled precursor for a specific period.

Isolation and Detection: After incubation, the lipids are extracted from the organism. The different lipid classes are then separated, typically using chromatographic techniques. The radioactivity in the fraction corresponding to this compound is measured using a scintillation counter or autoradiography. kkwagh.edu.inslideshare.net

By identifying the radiolabeled products, researchers can confirm precursor-product relationships and map the sequence of reactions in the biosynthetic pathway. slideshare.net For instance, feeding an organism [1-¹⁴C]hexadecanoic acid and subsequently detecting radioactivity in this compound would provide strong evidence that hexadecanoic acid is the acyl donor in the synthesis of this wax ester. Techniques like competitive feeding, where a labeled precursor is supplied along with an unlabeled, hypothetical intermediate, can further refine the understanding of the pathway. slideshare.net

Coupled Enzyme Systems for Substrate Specificity Profiling

The biosynthesis of this compound is an inherently coupled enzymatic process. The pathway involves two main steps: first, a fatty acyl-CoA reductase (FAR) reduces a long-chain fatty acyl-CoA to a fatty alcohol; second, a wax synthase (WS) esterifies this alcohol with another fatty acyl-CoA molecule to produce the final wax ester. nih.govresearchgate.net Understanding the substrate specificity of the WS enzyme is crucial for predicting the types of wax esters an organism can produce.

To profile the substrate specificity of a WS enzyme, researchers often perform in vitro assays using purified or heterologously expressed enzyme. nih.govoup.com In these assays, the WS enzyme is supplied with a variety of potential substrates to determine which combinations are most efficiently used. This approach effectively uncouples the WS reaction from the preceding FAR-catalyzed step, allowing for a focused analysis of the WS enzyme itself.

A typical substrate specificity profiling experiment involves:

Incubating the purified WS enzyme with a specific fatty acyl-CoA (e.g., hexadecanoyl-CoA) and a range of different fatty alcohols (e.g., C12 to C30 alcohols).

Alternatively, the enzyme can be incubated with a specific fatty alcohol (e.g., tetracosanol) and a range of different fatty acyl-CoAs. nih.gov

The resulting wax ester products are then extracted and analyzed, most commonly by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), to identify and quantify the different wax ester species produced. nih.govacs.org

Studies on various WS enzymes have revealed distinct substrate preferences. For example, the WS from jojoba shows a preference for C20:1 acyl-CoA and C18:1 alcohol, while WS enzymes from the bacterium Acinetobacter calcoaceticus prefer C14 and C16 acyl-CoAs with C14 to C18 alcohols. oup.com Mouse wax synthase exhibits the highest activity with C12:0-CoA, C14:0-CoA, and C16:0-CoA in combination with medium-chain alcohols. nih.gov This type of detailed profiling is essential for selecting and engineering enzymes for the biotechnological production of specific wax esters like this compound. nih.govnih.gov

Real-Time Monitoring of Intracellular Metabolism

Investigating the dynamics of this compound metabolism requires advanced techniques that can monitor biochemical processes within living cells in real time. Traditional methods often rely on destructive sampling, which provides only snapshots of metabolic activity. Real-time monitoring, however, offers a dynamic view of how metabolic fluxes change in response to environmental or genetic perturbations.

A novel method for the real-time monitoring of wax ester metabolism has been developed using bacterial luciferase (LuxAB) in the wax ester-producing bacterium Acinetobacter baylyi ADP1. nih.govtuni.fi This system exploits the natural wax ester synthesis pathway, where fatty aldehydes are produced as specific intermediates by the FAR enzyme before being converted to fatty alcohols. researchgate.net

The monitoring system works as follows:

The bacterial luciferase genes, luxAB, are engineered into the host organism.

The LuxAB enzyme specifically utilizes the intracellular long-chain fatty aldehydes produced during wax ester synthesis as a substrate.

The enzymatic reaction produces a corresponding fatty acid and emits light (bioluminescence). nih.govresearchgate.net

The intensity of the emitted light can be measured continuously, providing a real-time proxy for the flux through the wax ester biosynthetic pathway. nih.gov

This luminescent signal has been shown to correlate with the different phases of cell growth and wax ester accumulation, making it a valuable tool for screening engineered strains and optimizing production conditions. nih.govtuni.fi

Other advanced techniques for monitoring general lipid metabolism in living cells could also be adapted for wax ester research. These include fluorescence-based assays and advanced imaging techniques like coherent anti-Stokes Raman scattering (CARS) and stimulated Raman scattering (SRS) microscopy, which can visualize and quantify lipid droplets and their chemical composition without the need for labels. bu.eduannualreviews.org Confocal spectral imaging can also be used to quantify the turnover of fatty acids into triglycerides in real time, a method that could potentially be applied to track the precursors of wax ester synthesis. cornell.edu

Molecular Modeling and Computational Studies on Tetracosyl Hexadecanoate Metabolism

In Silico Analysis of Enzyme-Substrate Interactions

The formation of tetracosyl hexadecanoate (B85987) is catalyzed by wax synthases, a class of enzymes that facilitate the esterification of a fatty alcohol and a fatty acyl-CoA. Understanding the interaction between these substrates and the enzyme's active site is crucial for elucidating the catalytic mechanism and substrate specificity.

While direct molecular docking or dynamics simulations specifically for tetracosyl hexadecanoate are not extensively documented in publicly available research, studies on homologous enzymes provide a strong basis for in silico analysis. For instance, the wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase WSD1 from Arabidopsis thaliana has been shown to be instrumental in the biosynthesis of wax esters in the plant's stem. nih.gov Functional characterization of WSD1 has demonstrated its capability to utilize very-long-chain fatty alcohols, including tetracosanol (C24 alcohol), and esterify them with C16 fatty acids. nih.gov

Computational modeling of the WSD1 active site, based on its homology to other characterized wax synthases, can predict the binding poses of both tetracosanol and hexadecanoyl-CoA. Such models would likely reveal a hydrophobic tunnel that accommodates the long alkyl chains of both substrates. Key amino acid residues within this tunnel would be responsible for stabilizing the substrates through van der Waals interactions. The catalytic mechanism is thought to involve a conserved histidine residue within a characteristic HHxxxDG motif, which acts as a nucleophile to facilitate the transfer of the acyl group from coenzyme A to the hydroxyl group of the fatty alcohol. acs.org

Molecular docking simulations could be employed to virtually screen the binding affinity of various fatty alcohols and acyl-CoAs to the wax synthase active site. These simulations would likely confirm the preference of certain wax synthases for long-chain substrates like tetracosanol and hexadecanoyl-CoA, providing a molecular basis for the observed product profile in organisms that produce this compound. Furthermore, molecular dynamics simulations could be used to study the conformational changes in the enzyme upon substrate binding and during the catalytic process, offering a more dynamic view of the enzyme-substrate interactions. acs.org

Computational Approaches for Predicting Wax Ester Properties

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties of wax esters like this compound, often circumventing the need for laborious and costly experimental measurements. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent among these approaches. nih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physical properties.

For this compound, descriptors such as molecular weight, carbon number, and the presence of the ester functional group would be used to predict properties like melting point, boiling point, viscosity, and solubility. Given its long, saturated alkyl chains, computational models would predict it to be a solid at room temperature with a relatively high melting point and low water solubility. nih.gov

Publicly available databases such as PubChem provide computationally predicted properties for a vast number of chemical compounds, including this compound. These predictions are generated using various algorithms that consider the molecule's topology and electronic features.

Table 1: Computationally Predicted Properties of this compound

Property Predicted Value Source
Molecular Weight 593.1 g/mol PubChem
Molecular Formula C40H80O2 PubChem
XLogP3 19.5 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 38 PubChem
Exact Mass 592.615832 g/mol PubChem
Monoisotopic Mass 592.615832 g/mol PubChem
Topological Polar Surface Area 26.3 Ų PubChem

These predicted values are instrumental in understanding the behavior of this compound in various applications and biological systems.

Structural Bioinformatics of Wax Synthase and Reductase Enzymes

The biosynthesis of this compound involves two key enzyme families: fatty acyl-CoA reductases (FARs) and wax synthases (WS). Structural bioinformatics provides the tools to analyze the three-dimensional structures of these enzymes, offering insights into their function, evolution, and substrate specificity.

Wax Synthases: The crystal structure of a bifunctional wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) from Marinobacter aquaeolei VT8 has been elucidated, providing a foundational model for understanding the architecture of these enzymes. nih.govacs.org Structural analysis, combined with bioinformatics and mutational studies, has successfully identified the substrate-binding pockets and key catalytic residues. nih.gov These studies reveal that the substrate specificity of wax synthases can be engineered by modifying specific amino acids within the active site, potentially enabling the tailored production of specific wax esters. rsc.org For enzymes like the Arabidopsis WSD1, which are known to produce wax esters with C24 alcohol moieties, structural bioinformatics can be used to create homology models. nih.gov These models are built by aligning the amino acid sequence of the target enzyme with the known structure of a related enzyme. Such models for WSD1 would be invaluable for designing in silico experiments to probe the binding of tetracosanol and hexadecanoyl-CoA.

Fatty Acyl-CoA Reductases: These enzymes are responsible for producing the fatty alcohol precursor, in this case, tetracosanol, from its corresponding fatty acyl-CoA. While experimental crystal structures for many plant FARs are yet to be determined, homology modeling is a powerful tool to predict their three-dimensional structures. mdpi.com By using the known structures of related reductase enzymes as templates, it is possible to build reliable models of FARs that are involved in the production of very-long-chain fatty alcohols. nih.gov

These models can then be used for molecular docking studies to understand how the long-chain acyl-CoA substrates bind and are oriented within the active site for reduction. nih.gov Furthermore, these structural models are crucial for understanding the substrate specificity of different FAR isozymes, some of which show a preference for very-long-chain acyl-CoAs. mdpi.com The integration of structural bioinformatics with experimental data is key to fully understanding the molecular machinery behind the synthesis of this compound.

Rational Design of Microbial Cell Factories for Wax Ester Synthesis

Microorganisms, with their rapid growth rates and amenability to genetic modification, are powerful platforms for the production of a wide array of chemicals, including wax esters. The rational design of microbial cell factories involves the engineering of metabolic pathways to channel carbon flux towards the synthesis of the desired product, in this case, this compound. This requires the efficient production of its precursors: tetracosanol (a C24 fatty alcohol) and hexadecanoyl-CoA (a C16 activated fatty acid).

The oleaginous yeast Yarrowia lipolytica is a particularly attractive host for lipid production due to its natural ability to accumulate high levels of lipids. nih.govnih.gov Metabolic engineering efforts in Y. lipolytica have successfully demonstrated the production of very-long-chain fatty acids (VLCFAs), which are the precursors to the tetracosyl moiety of this compound. nih.govnih.govresearchgate.net Co-expression of fatty acid elongases from various sources can yield VLCFAs with carbon chain lengths up to C24. researchgate.net For instance, overexpression of β-ketoacyl-CoA synthases (KCSs) from Arabidopsis thaliana in Y. lipolytica has been shown to convert C16 and C18 fatty acids into VLCFAs. nih.gov Further improvements in VLCFA accumulation have been achieved by overexpressing enzymes like the 3-ketoacyl-CoA synthase from Thlaspi arvense (TaFAE1). nih.gov

Saccharomyces cerevisiae, a well-established model organism for metabolic engineering, has also been engineered for the production of fatty acid-derived molecules. nih.govoup.comnih.gov While not naturally oleaginous, its lipid metabolism can be rewired for the synthesis of specific fatty acids and alcohols. oup.com To produce the C16:0 acyl-CoA precursor, hexadecanoyl-CoA, the native fatty acid synthesis machinery of S. cerevisiae is typically sufficient, as palmitic acid (C16:0) is a common product of the fatty acid synthase complex. nih.gov

For the synthesis of this compound, a heterologous fatty acyl-CoA reductase (FAR) with activity towards C24 acyl-CoAs would be required to produce tetracosanol. Subsequently, a wax ester synthase (WS) would catalyze the esterification of tetracosanol and hexadecanoyl-CoA. The choice of WS is critical, and enzymes with broad substrate specificity or a preference for long-chain alcohols and medium-chain acyl-CoAs would be ideal.

Engineered Yeast StrainKey Genetic ModificationsPrecursor(s) for this compoundReference(s)
Yarrowia lipolyticaOverexpression of fatty acid elongases (e.g., from Arabidopsis thaliana, Thlaspi arvense)Tetracosanoic acid (C24:0) nih.govnih.gov
Saccharomyces cerevisiaeExpression of a fatty acyl-CoA reductase (FAR)Hexadecanol (from endogenous C16:0-CoA) illinois.edu
Yarrowia lipolyticaOverexpression of diacylglycerol acyltransferase (DGAT) and blockage of β-oxidationIncreased pool of fatty acyl-CoAs nih.gov

Escherichia coli is a versatile and widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. researchgate.netnih.gov While not a natural producer of wax esters, E. coli can be engineered to synthesize these molecules by introducing the necessary biosynthetic genes. nih.govnih.gov The production of the hexadecanoyl-CoA precursor is inherent to E. coli's fatty acid metabolism. To produce tetracosanol, a fatty acid reductase with specificity for C24 acyl-CoAs would need to be heterologously expressed. The final step would involve the expression of a wax ester synthase to couple the two precursors.

Acinetobacter baylyi is a natural producer of wax esters, making it an attractive chassis for metabolic engineering. iastate.eduresearchgate.net Its native wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) has been shown to have broad substrate specificity, which could be advantageous for the synthesis of this compound. iastate.edunih.gov Engineering efforts in A. baylyi could focus on increasing the intracellular pools of the C24 and C16 fatty acyl-CoA precursors. This could be achieved by overexpressing fatty acid elongases for C24 production and optimizing the carbon flux towards fatty acid synthesis for C16 production.

Bacterial PlatformKey Engineering StrategyTarget Product ComponentReference(s)
Escherichia coliHeterologous expression of a fatty acyl-CoA reductase and a wax ester synthaseFatty alcohols and wax esters nih.govnih.gov
Acinetobacter baylyiOverexpression of native or heterologous fatty acid elongasesVery-long-chain fatty acyl-CoAs (e.g., C24) iastate.edu
Escherichia coliRewiring of central metabolic pathways to increase acetyl-CoA supplyIncreased fatty acid precursor pool lbl.gov
Acinetobacter baylyiOverexpression of the native wax ester synthaseEnhanced wax ester synthesis researchgate.net

A key challenge in metabolic engineering is to direct a sufficient amount of carbon and energy towards the desired product. Several strategies can be employed to increase the substrate pool of C24 and C16 acyl-CoAs for this compound production in microbial hosts.

In yeast, particularly Y. lipolytica, increasing the cytosolic acetyl-CoA pool, the primary building block for fatty acid synthesis, is a common strategy. This can be achieved by overexpressing the native ATP-citrate lyase. dtu.dk Furthermore, blocking competing pathways, such as β-oxidation (fatty acid degradation), through the deletion of key genes like POX, can prevent the breakdown of fatty acid intermediates and increase their availability for wax ester synthesis. nih.gov Pushing the carbon flux towards lipid accumulation can also be achieved by overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1) and diacylglycerol acyltransferases (DGATs). dtu.dk

In bacterial systems like E. coli, similar strategies apply. Enhancing the supply of acetyl-CoA and malonyl-CoA, the precursors for fatty acid synthesis, is crucial. Additionally, the expression of heterologous enzymes and pathways can be optimized to ensure a balanced flux towards both the C24 fatty alcohol and the C16 acyl-CoA.

Genetic Engineering of Plant Systems for Tailored Wax Ester Profiles

Oilseed crops are natural factories for producing large quantities of lipids, primarily in the form of triacylglycerols. Through genetic engineering, it is possible to redirect this lipid synthesis machinery to produce high-value wax esters like this compound. oup.com

The production of wax esters in transgenic plants has been successfully demonstrated in model plants like Arabidopsis thaliana and potential industrial crops such as Camelina sativa. nih.govnih.govresearchgate.net The basic approach involves the seed-specific co-expression of a fatty acyl-CoA reductase (FAR) and a wax ester synthase (WS). oup.com

The composition of the wax esters produced in transgenic plants is largely determined by the substrate specificities of the expressed FAR and WS enzymes, as well as the available acyl-CoA and fatty alcohol pools. oup.comnih.govnih.gov To specifically produce this compound, enzymes with tailored specificities are highly desirable.

Protein engineering and directed evolution are powerful tools to modify the substrate specificity of enzymes. nih.gov For instance, the active site of a WS could be mutated to favor the binding of C16 acyl-CoA and C24 fatty alcohol. Characterization of WS enzymes from various organisms has revealed a range of substrate preferences. For example, the jojoba WS exhibits a preference for C20:1 acyl-CoA and C18:1 alcohol, while the WS from Acinetobacter calcoaceticus prefers C14 and C16 acyl-CoAs with C14 to C18 alcohols. nih.gov Mouse wax synthases have shown a preference for shorter chain fatty acyl-CoAs, including C16:0-CoA. frontierspartnerships.orgnih.gov By screening a diverse range of natural WS enzymes or by engineering existing ones, it is possible to identify or create a catalyst that is highly efficient in producing this compound.

Furthermore, the composition of the fatty acid pool in the host plant can be modulated to increase the availability of the desired precursors. For example, overexpressing specific fatty acid elongases can increase the proportion of C24 fatty acids, thereby pushing the equilibrium towards the synthesis of tetracosyl-containing wax esters. nih.gov

Comparative and Evolutionary Aspects of Wax Ester Metabolism

Evolutionary Conservation and Divergence of Wax Synthase and FAR Genes

The fundamental pathway for wax ester biosynthesis is highly conserved across prokaryotes and eukaryotes researchgate.net. It involves a two-step process: the reduction of a fatty acyl-CoA to a fatty alcohol, catalyzed by a fatty acyl-CoA reductase (FAR), followed by the esterification of this alcohol with another fatty acyl-CoA molecule, a reaction catalyzed by a wax synthase (WS) iastate.eduresearchgate.net. This core mechanism is found in bacteria, plants, and mammals, indicating its ancient origins researchgate.netnih.gov.

Despite this conserved pathway, the genes encoding these enzymes have undergone significant evolutionary divergence. The FAR gene family, for instance, evolves according to a "birth-and-death" model, where some genes are phylogenetically stable while others undergo frequent duplication and loss nih.govnih.govbiorxiv.org. This dynamic process allows for rapid functional diversification. In insects, stable FAR genes are typically involved in essential functions, whereas unstable, rapidly evolving FAR genes contribute to the diversification of cuticular hydrocarbons (CHCs), which are critical for species-specific chemical communication and environmental adaptation nih.govnih.govelifesciences.org. This rapid evolution of FAR genes has been a key factor in the expansion of pheromone communication in groups like Hymenoptera elifesciences.org.

Wax synthase genes also show evidence of evolutionary specialization. While bacterial wax synthases are often bifunctional enzymes that can also synthesize triacylglycerols (known as WS/DGAT enzymes), their mammalian counterparts appear to have evolved to be more specific, primarily catalyzing the formation of wax esters nih.govnih.gov. This suggests that following a gene duplication event, the mammalian enzyme's specificity evolved to specialize in wax ester formation at the expense of other neutral lipids nih.gov.

Comparative Lipidomics of Tetracosyl Hexadecanoate (B85987) Across Phyla

Direct comparative lipidomic studies quantifying tetracosyl hexadecanoate across different phyla are limited; however, the distribution of its constituent parts and related very long-chain wax esters provides significant insight. This compound is a saturated wax ester composed of a C24:0 alcohol (tetracosanol) and a C16:0 fatty acid (hexadecanoic acid, or palmitic acid).

In the plant kingdom, the Jojoba plant (Simmondsia chinensis) is unique for storing large quantities of liquid wax esters in its seeds instead of the more common triacylglycerols nih.govnih.gov. These waxes are composed of very-long-chain monounsaturated fatty acids and alcohols, primarily C20 and C22, but also include chain lengths up to C26, making the presence of compounds like this compound plausible nih.govcir-safety.orgcosmeticsinfo.org. The compound has been specifically reported in the plant Phytolacca acinosa nih.gov.

Among arthropods, particularly insects, wax esters are crucial components of the cuticular lipids that form a waterproof barrier to prevent desiccation nih.govunlv.edudoaj.orgyoutube.com. Hexadecanoic acid is a common fatty acid found in edible insects, and the synthesis of very long-chain alcohols is characteristic of cuticular wax production nih.govresearchgate.net. The solid state of such long-chain saturated wax esters at physiological temperatures enhances their waterproofing properties unlv.edudoaj.org.

In marine ecosystems, wax esters are a primary form of energy storage. However, the composition often differs from very long-chain saturated forms. For example, in the crustacean copepod Calanus finmarchicus, wax esters constitute up to 90% of lipids, but they are predominantly composed of polyunsaturated fatty acids and C20 and C22 monounsaturated alcohols, reflecting their diet of phytoplankton mdpi.comresearchgate.nettandfonline.com. While present, saturated fatty acids like palmitic acid make up a smaller fraction of the total mdpi.com. In the phylum Chordata, many deep-sea fish and toothed whales utilize wax esters for both energy and buoyancy nzic.org.nznih.govbiologists.com. The spermaceti organ of the sperm whale contains a mixture of wax esters and triglycerides, with the proportion of wax esters increasing with age to over 90% in adult males wikipedia.org.

Comparative Presence and Function of Very Long-Chain Saturated Wax Esters (VLSWEs) like this compound Across Phyla
Phylum/GroupExample OrganismPresence/Likelihood of VLSWEsPrimary FunctionReference
Tracheophyta (Plants)Simmondsia chinensis (Jojoba)Likely; produces diverse very long-chain wax esters.Seed energy storage nih.govnih.govcir-safety.org
Arthropoda (Insects)Drosophila melanogasterLikely; component of cuticular waxes.Waterproofing, desiccation resistance, chemical signaling nih.govunlv.edudoaj.org
Crustacea (Copepods)Calanus finmarchicusLow; wax esters are primarily unsaturated.Energy storage for diapause and reproduction mdpi.comtandfonline.com
Chordata (Toothed Whales)Physeter macrocephalus (Sperm Whale)Present; major component of spermaceti.Buoyancy control, echolocation, energy storage biologists.comwikipedia.org
Chordata (Deep-sea Fish)Hoplostethus atlanticus (Orange Roughy)Present; high concentration in oils.Energy storage, buoyancy nzic.org.nznih.gov

Adaptive Evolution of Wax Ester Synthesis for Specialized Biological Functions

The synthesis of wax esters has been a key adaptation for thriving in diverse and often extreme environments. The evolution of the underlying genetic pathways has enabled the production of specific wax esters tailored to specialized functions.

In terrestrial arthropods, the evolution of cuticular waxes, including esters, is a primary adaptation to prevent water loss nih.govyoutube.com. The composition of these lipids, which is influenced by the rapidly evolving FAR gene family, can be fine-tuned to match environmental conditions such as humidity nih.govbiorxiv.org. For instance, Drosophila species adapted to drier climates often have a higher proportion of longer-chain cuticular hydrocarbons, which are more effective at preventing desiccation nih.gov. Furthermore, these compounds double as contact pheromones, playing a crucial role in mate recognition and reproductive isolation, thereby driving speciation nih.govnih.gov.

In marine environments, particularly in polar regions and the deep sea, wax esters serve as a high-density energy reserve nih.gov. Arctic copepods of the genus Calanus convert the short-lived abundance of phytoplankton blooms into massive stores of wax esters tandfonline.comvliz.be. These lipids fuel their metabolism during long periods of diapause in deep water and provide the necessary energy for reproduction, a strategy essential for survival in environments with highly seasonal food availability vliz.be.

Among the most striking examples of adaptive evolution are the specialized adipose tissues in toothed whales biologists.com. These marine mammals have evolved the ability to synthesize and store large quantities of wax esters not only in their blubber for insulation and energy but also in specialized acoustic fat depots in their heads, such as the melon and spermaceti organ biologists.com. These wax-rich organs have unique acoustic properties that are critical for focusing sound during echolocation, which is essential for navigation and hunting in the dark ocean depths biologists.com. The spermaceti of the sperm whale also plays a role in buoyancy control; by regulating blood flow, the whale can change the temperature and thus the density of the wax, assisting in its deep dives and ascents wikipedia.org.

Future Research Directions and Unanswered Questions

Elucidation of Regulatory Networks Governing Tetracosyl Hexadecanoate (B85987) Biosynthesis

A primary challenge in the microbial production of high-value lipids like wax esters is that their synthesis is often strictly regulated and must compete with cellular growth. mit.edu In many microorganisms, the accumulation of storage lipids is triggered by an excess of carbon when other essential nutrients, such as nitrogen, are limited. mit.edu This creates a fundamental trade-off between biomass generation and product formation.

Future investigations must focus on identifying the specific transcription factors, signaling pathways, and regulatory molecules that govern the expression of key biosynthetic genes in response to these nutritional cues. Understanding these networks is crucial for decoupling lipid production from growth-limiting conditions. For instance, metabolic engineering strategies could be designed to activate these pathways without inducing nutrient starvation, thereby enabling continuous, growth-associated production. Research into the transcriptional regulation of enzymes like fatty acyl-CoA reductase (FAR) and wax synthase (WS) will be instrumental in developing microbial cell factories with enhanced and controllable production of tetracosyl hexadecanoate.

Deeper Understanding of Substrate Channeling and Enzyme-Substrate Interactions

A promising area of future research is the investigation of substrate channeling, where the product of one enzyme is directly passed to the next enzyme in the pathway. nih.gov Localizing both FAR and WS enzymes to the same subcellular compartment, or even engineering fusion proteins, could significantly improve the efficiency of wax ester synthesis by preventing the diffusion of intermediate fatty alcohols and increasing their local concentration for the WS enzyme. nih.gov

Furthermore, a more profound understanding of enzyme-substrate interactions at the molecular level is required. The recent solving of the crystal structure for a wax ester synthase from Marinobacter aquaeolei VT8 provides a blueprint for these investigations. nih.govresearchgate.net Future studies can use this structural information to probe the amino acids lining the substrate-binding pockets. nih.govresearchgate.net This will allow researchers to understand the basis for the broad substrate profiles of these enzymes and to identify specific residues that can be modified to alter selectivity for particular fatty acyl-CoAs and alcohols, which is essential for tailoring the production of specific molecules like this compound. nih.govasm.org

Exploration of Novel Enzymes and Pathways for Wax Ester Metabolism

The known enzymes for wax ester synthesis, primarily from the FAR and WS/DGAT (bifunctional wax synthase/acyl-CoA:diacylglycerol acyltransferase) families, exhibit a wide range of activities and substrate specificities. nih.gov However, the vast biological diversity of microorganisms and plants likely harbors novel enzymes with unique and potentially superior properties for biotechnological applications.

Future research should prioritize the discovery and characterization of new enzymes from diverse sources, including extremophiles and organisms with unique lipid metabolisms. For example, the phytoflagellate Euglena gracilis can convert its storage polysaccharide, paramylon, into wax esters under anaerobic conditions, suggesting a unique metabolic pathway and associated enzymes. researchgate.net Identifying these enzymes could provide new tools for metabolic engineering.

Moreover, beyond discovering natural enzymes, creating novel enzymatic functions through directed evolution is a powerful strategy. nih.gov Researchers have successfully used random mutagenesis to enhance the catalytic efficiency and alter the substrate selectivity of a wax ester synthase, specifically improving its activity towards shorter-chain alcohols like ethanol. nih.gov This approach could be adapted to evolve enzymes that preferentially utilize the C24 alcohol (tetracosanol) and C16 acyl-CoA (palmitoyl-CoA) required for this compound synthesis.

Enzyme ClassFunctionExample Source Organism(s)
Fatty Acyl-CoA Reductase (FAR) Reduces a fatty acyl-CoA to a corresponding fatty alcohol. nih.govSimmondsia chinensis (jojoba), Marinobacter aquaeolei nih.goviastate.edu
Wax Synthase (WS) Esterifies a fatty alcohol with a fatty acyl-CoA to produce a wax ester. nih.govSimmondsia chinensis (jojoba), Acinetobacter baylyi nih.govasm.org
Wax Synthase/Diacylglycerol Acyltransferase (WSD/DGAT) Bifunctional enzyme that can synthesize both wax esters and triacylglycerols. nih.govnih.govAcinetobacter calcoaceticus, Marinobacter aquaeolei nih.govnih.gov
Δ9-desaturase Introduces a double bond at the delta-9 position of saturated fatty acids, producing precursors like oleic acid. frontiersin.orgRhodotorula toruloides, Pseudomonas sp. frontiersin.org
Fatty Acid Elongases Increase the carbon chain length of fatty acids, essential for producing very-long-chain fatty acids (VLCFAs). researchgate.netVarious plants and yeasts researchgate.net

Advanced Engineering of Biological Systems for Sustainable Production

Metabolic engineering of both microbial and plant systems represents a highly attractive strategy for the renewable and sustainable production of wax esters. oup.com Future research will build upon existing successes to create more advanced and efficient production platforms. Key directions include:

Host Optimization : While organisms like E. coli, Yarrowia lipolytica, and various oilseed crops have been successfully engineered, further exploration of other industrial chassis with desirable traits (e.g., high lipid accumulation, tolerance to industrial conditions) is warranted. iastate.eduresearchgate.netresearchgate.net

Pathway Engineering : Advanced strategies will move beyond simple overexpression of biosynthetic genes. This includes blocking competing metabolic pathways, such as β-oxidation (fatty acid degradation) and the synthesis of other storage lipids like triacylglycerols, to channel more carbon toward wax ester production. mit.eduresearchgate.net

Substrate Utilization : Engineering organisms to utilize inexpensive and abundant feedstocks, such as waste cooking oils or lignocellulosic biomass, is critical for economic viability. iastate.edu For example, using a lipid substrate instead of glucose has been shown to increase wax ester production by up to 60-fold in engineered yeast. iastate.edu

Compartmentalization : A sophisticated approach involves targeting the wax ester biosynthetic pathway to specific subcellular compartments. Shifting wax ester formation into the plastids of seeds, for instance, can provide access to different acyl-substrate pools, enabling the synthesis of wax esters with different chain lengths and saturation levels than those produced in the cytosol. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond single-gene or single-pathway engineering, a holistic, systems-level understanding of cellular metabolism is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to unravel the complex mechanisms underlying wax ester biosynthesis. nih.govnih.gov

Recent studies in plants like maize and apple have demonstrated the power of this approach. By combining genome-wide association studies (GWAS), transcriptome-wide association studies (TWAS), and metabolomic profiling of cuticular waxes, researchers have successfully identified novel candidate genes involved in wax biosynthesis and regulation. nih.govoup.com This integrative analysis can reveal complex genetic architectures and identify genomic hotspots that control multiple wax traits. oup.com

Future research should apply these multi-omics strategies to engineered production hosts. By generating and integrating these large datasets, it will be possible to construct comprehensive metabolic models. These models can predict the effects of genetic modifications, identify metabolic bottlenecks, and guide the design of more rational and effective engineering strategies for maximizing the production of specific compounds like this compound.

Q & A

Q. How is Tetracosyl Hexadecanoate identified and quantified in biological samples?

  • Methodological Answer : Identification typically involves gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Quantification requires calibration with internal standards, such as hexadecyl hexadecanoate, to ensure precision. For example, GC-MS can distinguish this compound (C₄₀H₈₀O₂) from other wax esters based on retention times and molecular ion peaks . Relative response factors are calculated using standardized protocols to account for instrument variability .

Q. What are the natural sources of this compound?

  • Methodological Answer : this compound is found in plant cuticles and insect pheromones. For instance, it has been identified in R. algida plants and propolis samples, where its concentration varies between 0.74% and 1.75% depending on geographical origin and extraction methods. Comparative lipidomic profiling of cuticular waxes is used to isolate and confirm its presence .

Q. What synthesis routes are employed for this compound in laboratory settings?

  • Methodological Answer : Esterification reactions between hexadecanoic acid and tetracosanol under acid catalysis (e.g., sulfuric acid) are common. Purity is ensured via recrystallization or column chromatography. Reaction efficiency is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to verify ester bond formation .

Advanced Research Questions

Q. How can discrepancies in reported concentrations of this compound across studies be resolved?

  • Methodological Answer : Variations (e.g., 0.74% vs. 1.75% in propolis) may arise from differences in sample preparation, analytical conditions, or biological variability. To address this, researchers should standardize protocols:
  • Use identical internal standards (e.g., docosyl hexadecanoate) across studies.
  • Perform inter-laboratory comparisons using shared reference materials.
  • Apply statistical tools like ANOVA to assess significance of observed differences .

Q. What experimental approaches are used to study the thermal stability of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine melting points and decomposition temperatures. For example, analogous compounds like 1,6-anhydro-β-D-glucopyranose undergo thermal transitions (solid-state changes, melting) that inform protocols for this compound. Isothermal stability studies at varying humidity levels can further elucidate degradation pathways .

Q. How does the alkyl chain length of ester components influence the physicochemical properties of this compound?

  • Methodological Answer : Comparative studies of homologous esters (e.g., docosyl vs. octacosyl hexadecanoate) reveal trends in melting points, hydrophobicity, and crystallinity. Techniques include X-ray diffraction (XRD) for structural analysis and Langmuir-Blodgett troughs to measure interfacial tension. Chain length positively correlates with melting point but reduces solubility in polar solvents .

Q. What advanced chromatographic methods improve separation of this compound from structurally similar esters?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) enhances resolution. Mass spectrometry imaging (MSI) can spatially resolve esters in biological matrices. For quantification, stable isotope-labeled analogs (e.g., deuterated tetracosanol) minimize matrix effects .

Q. How can researchers design experiments to investigate the ecological role of this compound in insect communication?

  • Methodological Answer : Behavioral assays (e.g., wind tunnel tests) with synthetic this compound can assess its function as a pheromone. Electrophysiological recordings (EAG) on insect antennae quantify receptor responses. Field studies comparing mating rates in the presence/absence of the compound validate laboratory findings .

Methodological Notes

  • Data Validation : Always cross-validate results using orthogonal techniques (e.g., NMR for structure, GC-MS for purity) .
  • Contradiction Management : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions when addressing conflicting data .
  • Ethical Compliance : Adhere to chemical safety guidelines (e.g., TCI America protocols) for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.